molecular formula C15H16N2O6S2 B11521788 2-({2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)ethyl furan-2-carboxylate

2-({2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)ethyl furan-2-carboxylate

Cat. No.: B11521788
M. Wt: 384.4 g/mol
InChI Key: TUHBESJONMRCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ETHYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a sulfamoylphenyl group, and a carbamoylmethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ETHYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfamoylphenyl Group:

    Attachment of the Carbamoylmethylsulfanyl Moiety: This is typically done through nucleophilic substitution reactions, where a carbamoylmethylsulfanyl group is introduced to the furan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ETHYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The carbamoylmethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfamoyl group can yield amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: It can be used as a probe to study biological processes, particularly those involving sulfamoyl or carbamoyl groups.

Mechanism of Action

The mechanism of action of 2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ETHYL FURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ETHYL FURAN-2-CARBOXYLATE: shares similarities with other compounds containing furan rings, sulfamoyl groups, or carbamoylmethylsulfanyl moieties.

    Furan-2-carboxylates:

    Sulfamoylphenyl derivatives: These compounds are often used in medicinal chemistry due to their biological activity.

Properties

Molecular Formula

C15H16N2O6S2

Molecular Weight

384.4 g/mol

IUPAC Name

2-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanylethyl furan-2-carboxylate

InChI

InChI=1S/C15H16N2O6S2/c16-25(20,21)12-5-3-11(4-6-12)17-14(18)10-24-9-8-23-15(19)13-2-1-7-22-13/h1-7H,8-10H2,(H,17,18)(H2,16,20,21)

InChI Key

TUHBESJONMRCPP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OCCSCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.